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molecular formula C13H12ClNS B8594717 1-{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanamine CAS No. 827610-57-1

1-{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanamine

Cat. No. B8594717
M. Wt: 249.76 g/mol
InChI Key: CWGFDPQAOPCNHC-UHFFFAOYSA-N
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Patent
US07078401B2

Procedure details

To a solution of 4-(4-chloro-phenylsulfanyl)-benzonitrile (4.91 g) in 100 mL of dry THF under nitrogen stirring at room temperature was added 40 mL of lithium aluminum hydride solution (1.0 M in THF) via syringe. The reaction mix was allowed to stir for 3.5 hours at room temperature, and was then heated to reflux for 4.5 hours, and then allowed to sit at room temperature overnight. The reaction mix was then cooled in an ice bath and quenched by addition of 10 mL water, followed by 1 mL of 15% aqueous NaOH solution and an additional 30 mL of water. Anhydrous sodium sulfate was added, and the mixture was filtered. The resulting filter cake was washed several times with Et2O. The combined ether filtrates were concentrated in vacuo to yield 4.67 g of 4-(4-chloro-phenylsulfanyl)-benzylamine as a white solid. MS M+H: 250.
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:16]=[CH:15][C:12]([CH2:13][NH2:14])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4.91 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=CC=C(C#N)C=C1
Name
Quantity
40 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 3.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mix
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4.5 hours
Duration
4.5 h
WAIT
Type
WAIT
Details
to sit at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mix
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched by addition of 10 mL water
ADDITION
Type
ADDITION
Details
Anhydrous sodium sulfate was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
FILTRATION
Type
FILTRATION
Details
The resulting filter cake
WASH
Type
WASH
Details
was washed several times with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The combined ether filtrates were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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